8-Butyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
8-Butyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core with butyl, dimethoxy, and methyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions often include:
Reagents: Phenylethylamine derivative, aldehyde or ketone, acid catalyst (e.g., hydrochloric acid, sulfuric acid)
Solvent: Methanol or ethanol
Temperature: Reflux conditions (around 100°C)
Time: Several hours to complete the cyclization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Butyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives
Reduction: Formation of dihydro derivatives
Substitution: Introduction of different substituents at specific positions on the tetrahydroisoquinoline core
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride
Substitution: Electrophilic or nucleophilic reagents depending on the desired substituent
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and dihydro derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and natural product analogs
Biology: Investigated for its interactions with biological targets, including enzymes and receptors
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, and neuroprotective activities
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Butyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through binding or inhibition, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound with a simpler structure
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure with different substituents
8-Butyl-1,2,3,4-tetrahydroisoquinoline: Lacks the dimethoxy and methyl groups
Uniqueness
8-Butyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
87665-05-2 |
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Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
8-butyl-5,6-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H25NO2/c1-5-6-7-12-10-15(18-3)16(19-4)13-8-9-17(2)11-14(12)13/h10H,5-9,11H2,1-4H3 |
InChI Key |
IKIXDEOHFQJNCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C2=C1CN(CC2)C)OC)OC |
Origin of Product |
United States |
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